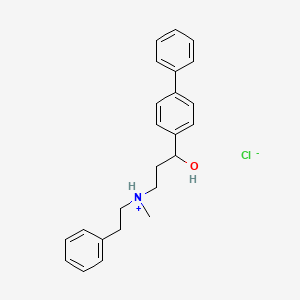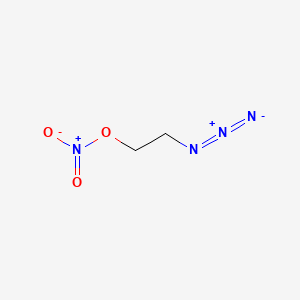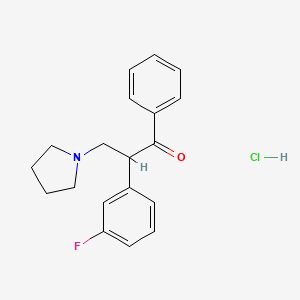
(Acryloyloxy)(triethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acryloyloxy)(triethyl)stannane is an organotin compound that features an acryloyloxy group attached to a triethylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(triethyl)stannane typically involves the reaction of acryloyl chloride with triethylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:
Acryloyl chloride+TriethylstannaneTriethylaminethis compound+Hydrochloric acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve continuous flow processes to ensure efficient and scalable production. Continuous flow processes are advantageous due to their ability to control reaction conditions precisely and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
(Acryloyloxy)(triethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The acryloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acryloyloxy group under basic conditions.
Major Products Formed
Oxidation: Tin oxides and acrylate derivatives.
Reduction: Reduced tin species and acrylate derivatives.
Substitution: Substituted organotin compounds with various functional groups.
Scientific Research Applications
(Acryloyloxy)(triethyl)stannane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biomedical Research: Organotin compounds, including this compound, are studied for their potential use in drug delivery systems and as anticancer agents.
Mechanism of Action
The mechanism of action of (Acryloyloxy)(triethyl)stannane involves its interaction with molecular targets through its tin center and acryloyloxy group. The tin center can coordinate with various ligands, while the acryloyloxy group can undergo polymerization or other chemical transformations. These interactions can affect cellular pathways and molecular processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.
Trimethyltin Chloride: A compound with a different alkyl group but similar chemical properties.
Methacryloyloxyethyltrimethylammonium Chloride: A related compound used in polymer synthesis.
Uniqueness
(Acryloyloxy)(triethyl)stannane is unique due to its combination of an acryloyloxy group and a triethylstannane moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in polymer chemistry and materials science, distinguishing it from other organotin compounds .
Properties
CAS No. |
51248-79-4 |
|---|---|
Molecular Formula |
C9H18O2Sn |
Molecular Weight |
276.95 g/mol |
IUPAC Name |
triethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h2H,1H2,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
NLTRLQSEZRUEGY-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


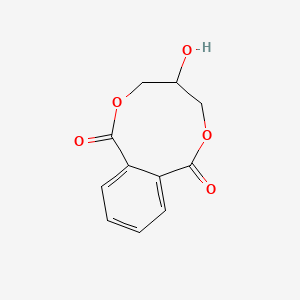
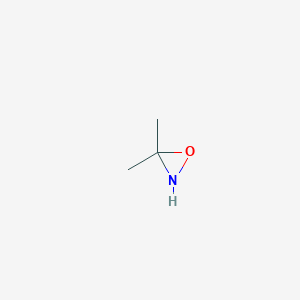


![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
